Home > Products > Screening Compounds P77130 > N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide -

N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Catalog Number: EVT-4941260
CAS Number:
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. Its metabolism primarily involves oxidation on the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. []

Relevance: While not directly structurally similar to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, Venetoclax is included due to its focus in one of the provided papers on sulfonyl containing drug metabolites, a key feature also present in the target compound. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It can undergo a [, ] Meisenheimer rearrangement to form VHA. []

Relevance: This compound is related to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide due to the shared presence of the sulfonyl group, a key focus in the paper describing this Venetoclax impurity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax, formed via Meisenheimer rearrangement of VNO. []

Relevance: Similar to VNO, the presence of the sulfonyl group in VHA makes it relevant to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide based on the context of the paper. []

4-[[6-chloro-3- ([[(2-chloro-3-fluorophenyl) amino] carbonyl] amino) -2-hydroxyphenyl] sulfonyl] -1-piperazinecarboxylate 1,1-dimethylethyl

Compound Description: This compound is mentioned in a patent describing its synthesis and potential use in treating diseases like asthma and COPD. []

Relevance: This compound shares the sulfonyl group and the piperazine moiety with N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, making them structurally similar. []

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist, showing potential in treating chronic inflammatory diseases and pain. []

Relevance: SSR240612 shares the sulfonamide (R-SO2-NH-R) linkage and the piperidine ring with N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, demonstrating structural similarity. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug for cystic fibrosis, but it can reduce the cellular stability of ∆F508-CFTR and the efficacy of some investigational correctors. []

Relevance: While not directly structurally related, Ivacaftor is discussed in a paper aiming to identify potentiators that do NOT negatively impact corrector action, similar to the goal of finding novel compounds related to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, potentially for improved activity or reduced side effects. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This is an investigational corrector drug for cystic fibrosis, its efficacy can be negatively impacted by Ivacaftor. []

Relevance: This compound's relevance is indirect, being part of the research context surrounding the search for improved CFTR modulators, similar to the goal of finding related compounds to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: Another investigational corrector for cystic fibrosis, also negatively impacted by Ivacaftor. []

Relevance: Similar to the previous compound, this is relevant due to being part of the same research area as seeking novel compounds related to N-(2-hydroxy-1,1-dimethylethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, focusing on improving drug efficacy. []

Properties

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C17H26N2O4S/c1-13-7-9-19(10-8-13)24(22,23)15-6-4-5-14(11-15)16(21)18-17(2,3)12-20/h4-6,11,13,20H,7-10,12H2,1-3H3,(H,18,21)

InChI Key

YQDZYSCARAUCRD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)CO

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.